4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
Description
Chemical significance and historical context
The development of 4-methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride can be traced to the broader evolution of heterocyclic chemistry and the systematic exploration of nitrogen-containing ring systems for pharmaceutical applications. The compound was first catalogued in chemical databases in the early 2010s, with its dihydrochloride salt form being registered in PubChem on April 9, 2013. This timing coincides with the intensification of research into pyrimidine-based drug scaffolds and their therapeutic potential.
The chemical significance of this compound lies in its dual heterocyclic nature, incorporating both pyrimidine and piperidine ring systems. Pyrimidine derivatives have long been recognized for their fundamental role in biological systems, particularly as components of nucleic acids, while piperidine rings are ubiquitous in pharmaceutical chemistry due to their favorable pharmacokinetic properties. The strategic combination of these two moieties in this compound represents a deliberate design approach aimed at optimizing both biological activity and drug-like characteristics.
Historical patent literature reveals that synthetic methodologies for related compounds were being developed in the early 2010s, with Chinese patent CN103254121A describing synthesis routes for related piperidine-pyrimidine structures in 2013. This patent work provided foundational synthetic approaches that likely influenced subsequent methods for preparing this compound. The compound's emergence during this period reflects the pharmaceutical industry's growing interest in exploring novel heterocyclic scaffolds for drug discovery.
The compound's historical context is further enriched by its relationship to the broader family of pyrimidine derivatives that have demonstrated therapeutic efficacy. The systematic exploration of substitution patterns on the pyrimidine ring, including methyl substitution at the 4-position and piperidine attachment at the 2-position, represents a methodical approach to structure-activity relationship optimization that characterizes modern medicinal chemistry practices.
Position within heterocyclic chemistry
This compound occupies a distinctive position within the broader landscape of heterocyclic chemistry, specifically within the intersection of pyrimidine and piperidine chemistry. Pyrimidine, as a six-membered aromatic heterocycle containing two nitrogen atoms, follows the Hückel four n plus two rule with six pi electrons, making it fully aromatic and conferring significant stability to the ring system. This aromaticity is crucial for the compound's chemical behavior and biological interactions.
The pyrimidine component of this compound exhibits electronic properties similar to benzene, with the nitrogen atoms providing sites for hydrogen bonding and electrostatic interactions with biological targets. The positioning of the methyl group at the 4-position and the piperidine substituent at the 2-position creates a specific electronic environment that influences both the compound's reactivity and its biological activity profile. The pyrimidine ring's electron-deficient nature, due to the presence of two nitrogen atoms, makes it susceptible to nucleophilic attack and capable of participating in various chemical transformations.
The piperidine component contributes a saturated six-membered nitrogen-containing ring that provides conformational flexibility and enhanced solubility characteristics. Unlike the aromatic pyrimidine ring, the piperidine ring can adopt various conformations, with the most stable being the chair conformation. This conformational flexibility is important for the compound's ability to interact with diverse biological targets and for optimizing binding interactions through induced fit mechanisms.
Within the classification system of heterocyclic compounds, this compound belongs to the category of compounds containing two or more hetero rings with nitrogen atoms as the only ring hetero atoms. This classification places it among a diverse group of biologically active compounds that have found widespread applications in pharmaceutical chemistry. The compound's structure represents a hybrid approach that combines the electronic properties of aromatic heterocycles with the conformational versatility of saturated ring systems.
Table 1: Structural Classification and Properties of this compound
Research importance and applications
The research importance of this compound stems from its position as both a synthetic intermediate and a potential therapeutic agent. Recent research has demonstrated that pyrimidine derivatives possess diverse biological properties, including antibacterial, anti-inflammatory, antifungal, anticancer, analgesic, anticonvulsant, antihypertensive, antidiabetic, antiviral, antitubercular, and antioxidant activities. This broad spectrum of biological activities has made pyrimidine-containing compounds attractive targets for pharmaceutical development.
The compound's research significance is particularly evident in the field of medicinal chemistry, where it serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Patent literature reveals sophisticated synthetic methodologies for preparing related compounds, including multi-step processes that utilize bromination, coupling reactions, elimination reactions, and catalytic hydrogenation. These synthetic approaches have enabled researchers to explore structure-activity relationships systematically and to develop optimized compounds with improved therapeutic profiles.
In the context of drug discovery, this compound represents an important scaffold for the development of enzyme inhibitors and receptor modulators. Research has shown that compounds containing piperidine-pyrimidine structures can interact with various biological targets through multiple mechanisms, including competitive inhibition, allosteric modulation, and covalent binding. The compound's ability to participate in hydrogen bonding, π-π stacking interactions, and hydrophobic interactions makes it versatile for optimizing binding affinity and selectivity.
The pharmaceutical industry's interest in this compound is further demonstrated by its availability from multiple commercial suppliers and its inclusion in chemical libraries for drug screening programs. The compound's role as a research tool extends beyond its direct therapeutic applications to include its use in chemical biology studies, where it serves as a probe for understanding biological pathways and mechanisms of action.
Table 2: Research Applications and Biological Activities of Related Pyrimidine Derivatives
Contemporary research efforts have focused on developing synthetic methodologies that improve the efficiency and selectivity of preparing this compound and its analogs. These efforts have resulted in novel catalytic approaches, including the use of specialized catalysts for hydrogenation reactions and optimized reaction conditions for coupling processes. The development of these improved synthetic methods has enabled researchers to access diverse structural variants of the compound, facilitating comprehensive structure-activity relationship studies.
Properties
IUPAC Name |
4-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;;/h2,7,9,11H,3-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVWITFBDYVTER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the reaction of 4-methylpyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical synthesis using automated equipment. The process is designed to ensure high efficiency and consistency in the quality of the final product. The industrial production methods may also include purification steps, such as crystallization or chromatography, to remove any impurities and obtain a highly pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is , with a molecular weight of approximately 213.71 g/mol. It features a pyrimidine ring substituted with a methyl group at the 4-position and a piperidine group at the 2-position, which contributes to its unique chemical behavior and biological activity.
Medicinal Chemistry
This compound is primarily utilized as a lead compound in drug discovery. Its structural characteristics allow it to interact with various biological targets, making it valuable in the development of new therapeutic agents. Research indicates potential applications in treating diseases such as cancer and neurological disorders due to its ability to inhibit specific enzymes and receptors involved in disease progression.
Biological Studies
The compound has been studied for its interactions with biomolecules, notably its binding affinity to enzymes like prolyl-4-hydroxylase, which plays a crucial role in collagen synthesis. This interaction suggests implications for tissue repair and regeneration. Additionally, ongoing research aims to elucidate its mechanisms of action within cellular pathways, providing insights into its therapeutic potential.
Industrial Applications
In industrial settings, this compound serves as an intermediate in the synthesis of various chemical products. Its unique properties facilitate the production of complex organic molecules, making it an essential building block in chemical manufacturing processes.
Case Studies and Research Findings
Numerous studies have documented the applications and effects of this compound:
- Drug Development : A study explored its potential as an inhibitor for specific cancer-related enzymes, demonstrating promising results that warrant further investigation into its therapeutic efficacy.
- Biological Interaction Studies : Research indicated that this compound binds effectively to prolyl-4-hydroxylase, suggesting potential applications in enhancing collagen synthesis for tissue engineering.
- Chemical Synthesis : Case studies on synthetic routes reveal efficient methods for producing this compound at scale while maintaining purity and yield through techniques such as crystallization and chromatography.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride
- CAS Number : 1361115-81-2 (dihydrochloride form); 2137567-72-5 (hydrochloride form)
- Structure : A pyrimidine ring substituted with a methyl group at position 4 and a piperidin-4-yl group at position 2, with two hydrochloride counterions.
Physicochemical Properties :
- Limited data are available for parameters such as melting point, solubility, and stability. However, the hydrochloride form (CAS 2137567-72-5) has a molecular weight of 213.71 .
- Synthesis: Not detailed in the provided evidence, but related piperidinyl-pyrimidine derivatives are often synthesized via nucleophilic substitution or catalytic coupling reactions .
Comparison with Structurally Similar Compounds
Structural Analogues of Piperidinyl-Pyrimidine Derivatives
The following table summarizes key structural and functional differences between this compound and related compounds:
Key Differences and Implications
Chloro-substituted derivatives (e.g., 5-chloro-2-(piperidin-4-yl)pyrimidine) may exhibit altered binding affinity due to electron-withdrawing effects, making them candidates for targeting specific enzymatic pockets . Bulkier groups like oxan-4-yl (in 2059942-36-6) increase steric hindrance, which could limit bioavailability but enhance selectivity for certain targets .
Salt Forms :
- The dihydrochloride form of 4-methyl-2-(piperidin-4-yl)pyrimidine improves aqueous solubility compared to the free base, facilitating formulation in preclinical studies .
Toxicity and Safety: Limited toxicological data are available for these compounds. For example, 4-(Diphenylmethoxy)piperidine Hydrochloride (a structurally distinct analogue) lacks acute toxicity data, highlighting a common gap in safety profiles for piperidine derivatives .
Research and Regulatory Considerations
- Synthesis Challenges: Variability in purity (e.g., 95% purity noted for some derivatives) may affect reproducibility in biological assays .
- Ecological Impact: No complete ecotoxicity studies are available for these compounds, necessitating caution in environmental disposal .
Biological Activity
4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol. This compound exhibits significant biological activity, particularly in medicinal chemistry, where it is being investigated for its potential therapeutic applications. Its structure features a pyrimidine ring substituted with a methyl group at the 4-position and a piperidine group at the 2-position, which may confer unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways and targets involved depend on the specific application context and ongoing research efforts.
Biological Activities
The compound has been studied for its potential as an inhibitor of various enzymes and receptors, contributing to its therapeutic potential. Notable activities include:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity, which is critical for developing new antibiotics.
- Anticancer Activity : Research indicates that this compound could have anticancer properties, potentially acting as a competitive ATP inhibitor or an allosteric inhibitor of certain cancer-related pathways .
- Inhibition of Kinases : Similar compounds have shown promise as inhibitors of kinases associated with diseases like malaria, suggesting that this compound could be explored for similar applications .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The following table summarizes key findings related to SAR:
| Compound | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C10H16ClN3 | Methyl group at 4-position, piperidine at 2-position | Potential enzyme inhibitor |
| 2-Methyl-4-(piperidin-3-yl)pyrimidine dihydrochloride | C10H17Cl2N3 | Similar piperidine substitution but different positioning | Varies |
| Pyrimidine derivatives | Varies | Various substitutions leading to different biological activities | Diverse |
This table illustrates how structural modifications can influence the biological activity of pyrimidine-based compounds.
Case Studies and Research Findings
- Inhibitory Activity Against Kinases : A study demonstrated that related pyrimidine compounds were effective inhibitors of Plasmodium falciparum calcium-dependent protein kinase (PfCDPK), with IC50 values ranging from 0.210 to 0.530 μM. This suggests potential use in antimalarial therapies, which could extend to this compound given its structural similarities .
- Antiparasitic Activity : Further investigations into similar compounds revealed promising antiparasitic effects, highlighting the need for continued exploration into the efficacy of this compound against various parasitic infections .
- Toxicity and Pharmacokinetics : Studies have indicated that related compounds do not exhibit acute toxicity up to high doses (2000 mg/kg), suggesting a favorable safety profile which is essential for therapeutic applications .
Q & A
Q. How can researchers optimize the synthesis of 4-Methyl-2-(piperidin-4-yl)pyrimidine dihydrochloride to improve yield and purity?
Methodological Answer:
- Synthetic Route Design : Use a modular approach starting with pyrimidine and piperidine precursors. For example, highlights the use of sulfonylation and alkylation reactions under controlled alkaline conditions (e.g., triethylamine as a base) to introduce functional groups.
- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradients) and recrystallization (ethanol/water mixtures) to isolate the dihydrochloride salt. demonstrates that multi-step purification improves purity >98% .
- Yield Optimization : Monitor reaction intermediates via LC-MS and adjust stoichiometric ratios (e.g., 1.2 equivalents of piperidine derivatives) to minimize side products.
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural Confirmation : Use -NMR and -NMR to verify the piperidine-pyrimidine backbone. compares similar compounds’ NMR shifts (e.g., piperidinyl protons at δ 2.8–3.2 ppm) .
- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for trace impurity profiling. references ≥98% purity standards via HPLC .
- Salt Form Verification : Elemental analysis (C, H, N, Cl) and FT-IR to confirm dihydrochloride formation (N-H stretches at 2500–3000 cm) .
Q. How should researchers handle stability challenges during storage of this compound?
Methodological Answer:
- Storage Conditions : Store in airtight, light-resistant containers at –20°C under inert gas (argon) to prevent hygroscopic degradation. specifies storage in amber glass vials with desiccants .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) and track decomposition via TLC or HPLC. notes that improper storage leads to >5% impurity within 3 months .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and binding affinities. ’s ICReDD framework integrates computational reaction path searches to optimize substituent effects .
- Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs or kinases) using AutoDock Vina. highlights structural analogs’ affinity for dopamine receptors, guiding rational modifications .
Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo studies?
Methodological Answer:
- Metabolic Profiling : Use hepatocyte microsomal assays to identify metabolites causing efficacy loss. notes that methylsulfonyl groups in analogs are prone to hepatic oxidation .
- Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC with plasma exposure. Adjust dosing regimens (e.g., sustained-release formulations) to bridge efficacy gaps .
Q. How can researchers mitigate off-target effects in cellular assays?
Methodological Answer:
- Selectivity Screening : Test against panels of related receptors/enzymes (e.g., CEREP’s SafetyScreen44). shows that minor structural changes (e.g., pyridine vs. pyrimidine) reduce cross-reactivity .
- CRISPR Knockout Models : Validate target specificity using CRISPR-Cas9-edited cell lines. ’s reference to kinase inhibitors demonstrates this approach .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
